N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15294012
Molecular Formula: C26H24N2O5S
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N2O5S |
|---|---|
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-12-10-19(11-13-21)27-26(30)24-16-23(29)22-15-17(2)14-18(3)25(22)33-24/h5-16H,4H2,1-3H3,(H,27,30) |
| Standard InChI Key | HUDIWFQBOCZPHF-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Introduction
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound features a sulfamoyl group and a carboxamide functional group, which are significant for its potential pharmaceutical applications.
Synthesis
The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Specific synthetic routes for this compound may not be widely published, but analogous compounds suggest a general approach involving several organic transformations.
Potential Applications
Given its structural features, N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a potential candidate for pharmaceutical applications. Its unique combination of functional groups positions it as an interesting candidate for further research in medicinal chemistry and related fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume